(E)-2-(3-fluoro-4-morpholin-4-ylbenzoyl)-3-(4-fluorophenyl)prop-2-enenitrile
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Overview
Description
(2Z)-2-[(Z)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(4-fluorophenyl)prop-2-enenitrile is a complex organic compound characterized by the presence of fluorine atoms, a morpholine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(Z)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(4-fluorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the condensation of 3-fluoro-4-(morpholin-4-yl)benzaldehyde with 4-fluorobenzyl cyanide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(Z)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(4-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(2Z)-2-[(Z)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(4-fluorophenyl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-[(Z)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(4-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(Z)-3-chloro-4-(morpholin-4-yl)benzoyl]-3-(4-chlorophenyl)prop-2-enenitrile
- (2Z)-2-[(Z)-3-bromo-4-(morpholin-4-yl)benzoyl]-3-(4-bromophenyl)prop-2-enenitrile
Uniqueness
The presence of fluorine atoms in (2Z)-2-[(Z)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(4-fluorophenyl)prop-2-enenitrile imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These characteristics make it distinct from its chloro and bromo analogs, which may have different reactivity and biological activity profiles.
Properties
Molecular Formula |
C20H16F2N2O2 |
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Molecular Weight |
354.3 g/mol |
IUPAC Name |
(E)-2-(3-fluoro-4-morpholin-4-ylbenzoyl)-3-(4-fluorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C20H16F2N2O2/c21-17-4-1-14(2-5-17)11-16(13-23)20(25)15-3-6-19(18(22)12-15)24-7-9-26-10-8-24/h1-6,11-12H,7-10H2/b16-11+ |
InChI Key |
NPMGPEMENNBVDV-LFIBNONCSA-N |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)/C(=C/C3=CC=C(C=C3)F)/C#N)F |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)C(=CC3=CC=C(C=C3)F)C#N)F |
Origin of Product |
United States |
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